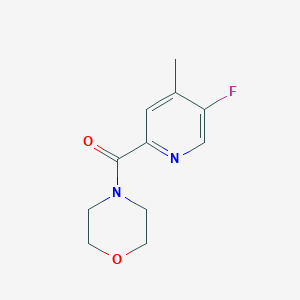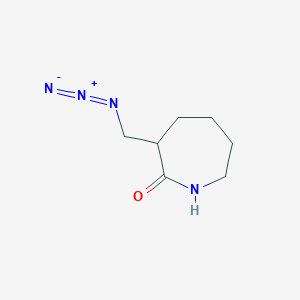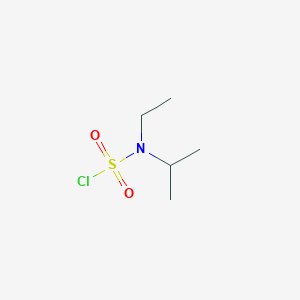![molecular formula C9H11F3N2O2 B2966553 Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate CAS No. 2222511-76-2](/img/structure/B2966553.png)
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is a chemical compound with the CAS Number: 2222511-76-2. It has a molecular weight of 236.19 . The IUPAC name for this compound is ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is 1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate has a molecular weight of 236.19 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate serves as a precursor in the synthesis of various pyrazole derivatives with potential antimicrobial properties. For instance, a study detailed the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives starting from ethyl 2-(1H-pyrazol-1-yl)acetate. These derivatives exhibited significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Heterocyclic Synthesis
In heterocyclic chemistry, ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is used for the synthesis of complex molecules. A research group explored its reactivity to produce polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, demonstrating the compound's versatility in organic synthesis and the potential for creating a wide range of heterocyclic compounds with varied biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antioxidant Phenolic Compounds
The compound also finds application in the isolation of antioxidant phenolic compounds from natural sources. Through activity-directed fractionation and purification, significant antioxidant activities were observed, suggesting its role in identifying potential natural antioxidants for use in food and pharmaceutical industries (Zhang, Liao, Moore, Wu, & Wang, 2009).
Catalysis and Material Science
In material science and catalysis, ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is involved in forming composite materials with unique properties. For example, research has been conducted on molybdenum oxide/pyrazolylpyridine composites, where the compound contributes to the formation of heterogeneous catalysts used in olefin epoxidation, showcasing its utility in developing new catalytic systems (Figueiredo et al., 2012).
properties
IUPAC Name |
ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMQANTUDEDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)


![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)
![(3As,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)
![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)
![ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2966493.png)